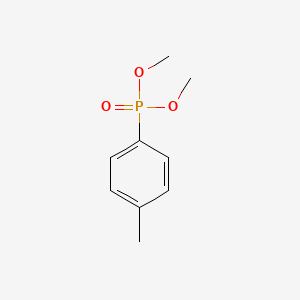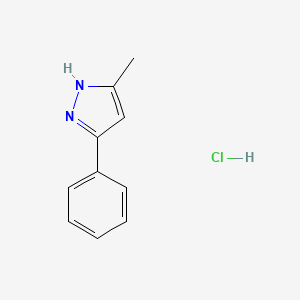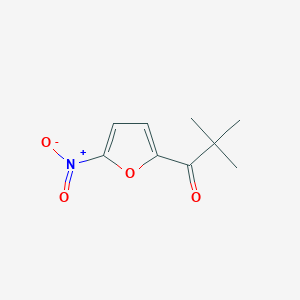
Pentyl Undecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentyl undecanoate, also known as pentyl undecylate or undecanoic acid pentyl ester, is an organic compound with the molecular formula C₁₆H₃₂O₂. It is an ester formed from the reaction between pentanol and undecanoic acid. This compound is known for its applications in various industries, including cosmetics and fragrances, due to its pleasant odor and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pentyl undecanoate is typically synthesized through an esterification reaction. This involves the reaction of pentanol with undecanoic acid in the presence of an acid catalyst, such as sulfuric acid. The reaction is as follows:
C5H11OH+C11H23COOH→C16H32O2+H2O
The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product. The water formed during the reaction is continuously removed to drive the reaction to completion.
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar esterification process but is optimized for higher yields and efficiency. The process involves:
- Using a continuous flow reactor to maintain a steady supply of reactants and removal of products.
- Employing a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.
- Utilizing azeotropic distillation to remove water and drive the reaction to completion.
Análisis De Reacciones Químicas
Types of Reactions: Pentyl undecanoate primarily undergoes hydrolysis, transesterification, and reduction reactions.
Common Reagents and Conditions:
Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed back to pentanol and undecanoic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, typically in the presence of a catalyst like sodium methoxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding alcohols.
Major Products Formed:
- Hydrolysis yields pentanol and undecanoic acid.
- Transesterification produces a new ester and a different alcohol.
- Reduction results in the formation of pentanol and undecanol.
Aplicaciones Científicas De Investigación
Pentyl undecanoate finds applications in various fields of scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in studies involving esterases and lipases, enzymes that catalyze the hydrolysis of esters.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and stability.
Industry: Widely used in the formulation of cosmetics, fragrances, and flavorings due to its pleasant odor and stability.
Mecanismo De Acción
Pentyl undecanoate can be compared with other esters such as ethyl acetate, methyl butyrate, and isopropyl myristate. These compounds share similar properties, such as being esters with pleasant odors and applications in fragrances and flavorings. this compound is unique due to its longer carbon chain, which imparts greater stability and a distinct odor profile.
Comparación Con Compuestos Similares
- Ethyl acetate
- Methyl butyrate
- Isopropyl myristate
- Hexyl laurate
Pentyl undecanoate stands out due to its specific combination of pentanol and undecanoic acid, providing unique properties that are valuable in various applications.
Propiedades
Número CAS |
10484-11-4 |
|---|---|
Fórmula molecular |
C16H32O2 |
Peso molecular |
256.42 g/mol |
Nombre IUPAC |
pentyl undecanoate |
InChI |
InChI=1S/C16H32O2/c1-3-5-7-8-9-10-11-12-14-16(17)18-15-13-6-4-2/h3-15H2,1-2H3 |
Clave InChI |
RDOSVFWJFQNBEL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(=O)OCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




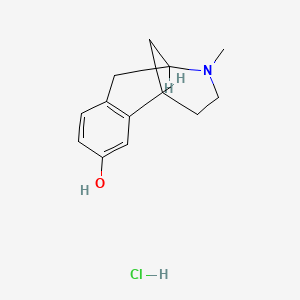
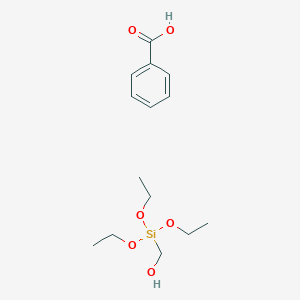
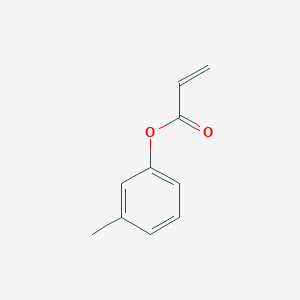
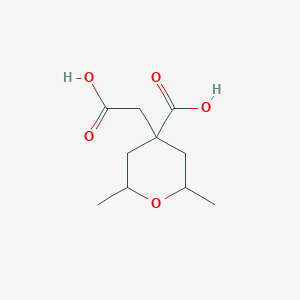
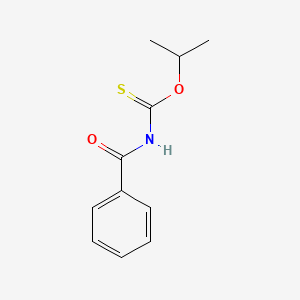
![(1S)-1,4,7,7-Tetramethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14718520.png)

